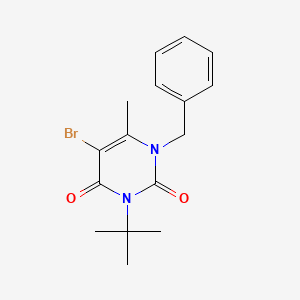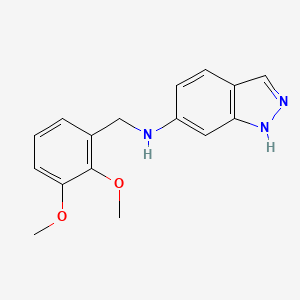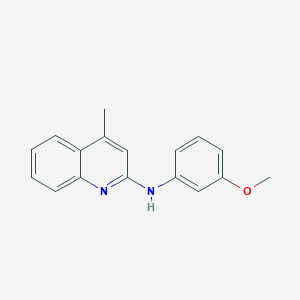
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea, also known as TDZ, is a chemical compound that has been extensively studied for its potential use in various scientific fields. TDZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.38 g/mol.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including:
1. Plant Biotechnology: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a plant growth regulator and has been found to be effective in inducing somatic embryogenesis in various plant species.
2. Cancer Research: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
3. Neuroscience: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Materials Science: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been used as a building block for the synthesis of various materials with potential applications in optoelectronics, organic electronics, and photovoltaics.
作用机制
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is not fully understood. However, it is believed to act as a cytokinin-like compound and has been found to activate the cytokinin signaling pathway in plants. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have various biochemical and physiological effects. In plants, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce somatic embryogenesis, increase shoot regeneration, and enhance plant growth. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. It is also soluble in organic solvents, making it easy to handle in the lab. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea. These include:
1. Further studies on the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in plants, cancer cells, and neuroscience.
2. Studies on the potential use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Studies on the synthesis of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea derivatives with improved properties.
4. Studies on the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials with potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is a chemical compound that has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including plant biotechnology, cancer research, neuroscience, and materials science. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea include further studies on its mechanism of action, the synthesis of new derivatives, and the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea in the synthesis of new materials.
合成方法
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a suitable solvent. This reaction results in the formation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea as a white crystalline solid with a high yield.
属性
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWETDGBARWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359160 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
CAS RN |
5312-09-4 | |
| Record name | 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)


![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)




![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)